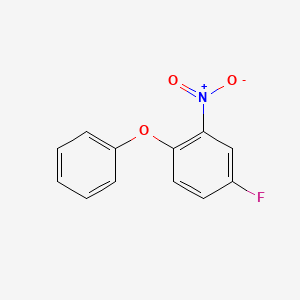

4-Fluoro-2-nitro-1-phenoxybenzene

Vue d'ensemble

Description

4-Fluoro-2-nitro-1-phenoxybenzene is a chemical compound with the molecular formula C12H8FNO3. It is a member of the nitrophenyl ether family of compounds, which are widely used in the field of synthetic organic chemistry. This compound has been studied extensively due to its potential applications in various scientific research fields.

Applications De Recherche Scientifique

Charge Control in SNAr Reaction

The study by Cervera, Marquet, and Martin (1996) explores the charge control in the SNAr (nucleophilic aromatic substitution) reaction, particularly in the context of meta substitution with respect to the activating nitro group in 3,4-dihalogenonitrobenzenes. This research provides insights into the substitution reactions of compounds similar to 4-Fluoro-2-nitro-1-phenoxybenzene, highlighting the role of orbital-controlled processes and the impact of different nucleophiles on the substitution patterns (Cervera, Marquet, & Martin, 1996).

Synthesis of Fluoronitrobenzonitrile

Wilshire (1967) describes the preparation of 2-Fluoro-5-nitrobenzonitrile, a compound structurally related to 4-Fluoro-2-nitro-1-phenoxybenzene. The research demonstrates the reactivity of such compounds with amines and amino acids, providing a foundation for understanding the chemical behavior and potential applications of 4-Fluoro-2-nitro-1-phenoxybenzene in synthesis and analytical chemistry (Wilshire, 1967).

Catalysis in Aromatic Fluorides

Kim and Yu (2003) investigated the Pd(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides, including compounds related to 4-Fluoro-2-nitro-1-phenoxybenzene. Their research is significant for understanding the catalytic properties of such compounds and their potential utility in organic synthesis (Kim & Yu, 2003).

Synthesis of Fluoronitrophenol

Zhang Zhi-de (2011) conducted a study on the synthesis of 3-Fluoro-4-nitrophenol from compounds structurally similar to 4-Fluoro-2-nitro-1-phenoxybenzene. This research provides a deeper understanding of the synthesis process and the factors influencing the reaction, which is valuable for the development of new synthetic methods involving similar compounds (Zhang Zhi-de, 2011).

Hydroxylation of Fluorobenzene and Toluene

Eberhardt (1977) examined the effect of metal ions on the hydroxylation of fluorobenzene and toluene, providing insights into the reactivity and potential applications of fluoro-nitro compounds like 4-Fluoro-2-nitro-1-phenoxybenzene in environmental chemistry and catalysis (Eberhardt, 1977).

Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

Sweeney, McArdle, and Aldabbagh (2018) described the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound related to 4-Fluoro-2-nitro-1-phenoxybenzene. This study is relevant for understanding the synthetic pathways and characterization of similar fluoro-nitro compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Propriétés

IUPAC Name |

4-fluoro-2-nitro-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDSQQMBTWGBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitro-1-phenoxybenzene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B2623767.png)

![1-[(4-chlorophenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2623769.png)

![N-(4-chlorophenyl)-2-[2-(2-pyridyl)benzimidazol-1-yl]acetamide](/img/structure/B2623773.png)

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)

![3-[3-[Methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2623781.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)

![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2623785.png)

![3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2623786.png)